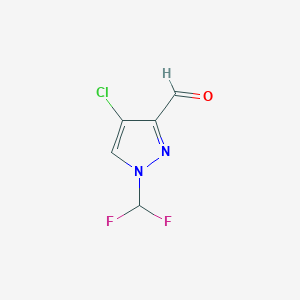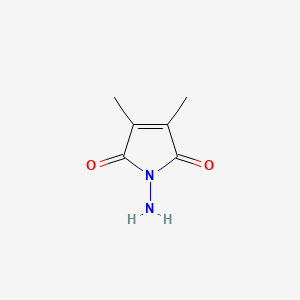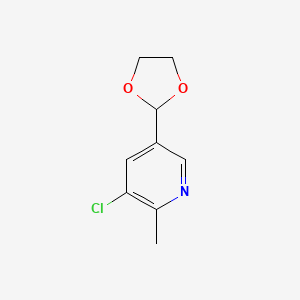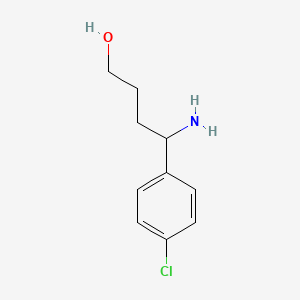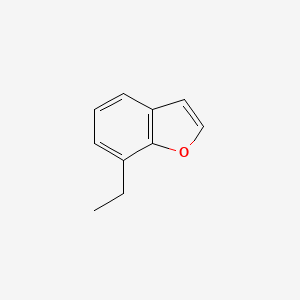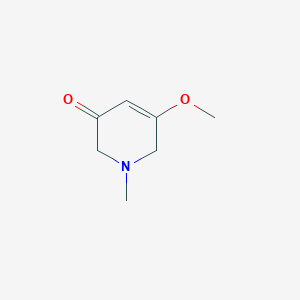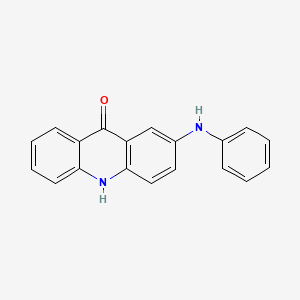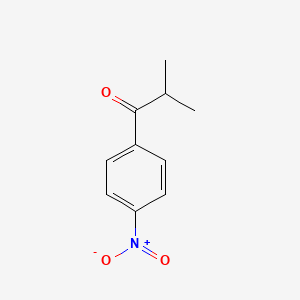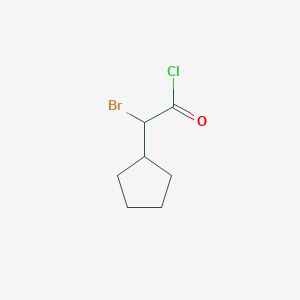
(S)-4-aminobutane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-aminobutane-1,2-diol is an organic compound with the molecular formula C4H11NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-aminobutane-1,2-diol can be achieved through several methods. One common approach involves the reduction of 4-nitrobutane-1,2-diol using hydrogen gas in the presence of a palladium catalyst. Another method includes the use of sodium borohydride as a reducing agent under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. These processes often use catalytic hydrogenation due to its efficiency and cost-effectiveness. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-aminobutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substituting hydroxyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while reduction can produce primary amines .
Applications De Recherche Scientifique
(S)-4-aminobutane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-4-aminobutane-1,2-diol involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This reactivity is due to the presence of both amino and hydroxyl functional groups, which can participate in various chemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R)-1-Amino-2-methylbutane-2,3-diol
- (1R,2S)-2-Phenylcyclopropanaminium
Uniqueness
(S)-4-aminobutane-1,2-diol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C4H11NO2 |
|---|---|
Poids moléculaire |
105.14 g/mol |
Nom IUPAC |
(2S)-4-aminobutane-1,2-diol |
InChI |
InChI=1S/C4H11NO2/c5-2-1-4(7)3-6/h4,6-7H,1-3,5H2/t4-/m0/s1 |
Clé InChI |
ARZSRJNMSIMAKS-BYPYZUCNSA-N |
SMILES isomérique |
C(CN)[C@@H](CO)O |
SMILES canonique |
C(CN)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


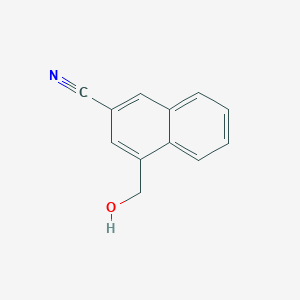
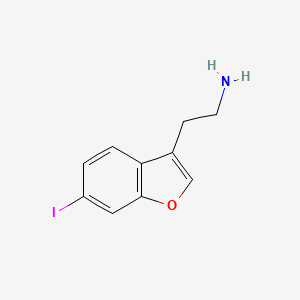
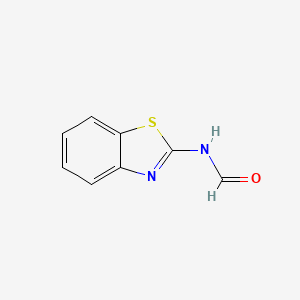
![Methyl 4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8756425.png)
![3-Butyn-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B8756426.png)
